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Introduction

Lhc-165 is an investigational Toll-like receptor 7 (TLR7) agonist designed to stimulate an innate
and adaptive anti-tumor immune response.[1][2][3] Preclinical studies in mouse models have
demonstrated that Lhc-165 can inhibit tumor growth, and its combination with an anti-PD-1
agent resulted in more effective tumor inhibition than either agent alone.[2][3] This document
outlines the design and protocols for a Phase I, open-label, dose-escalation clinical trial to
evaluate the safety, tolerability, and pharmacokinetics of Lhc-165 administered as a single
agent and in combination with the anti-PD-1 antibody spartalizumab in patients with advanced,
metastatic, or relapsed/refractory solid tumors.

Signaling Pathway of Lhc-165 (TLR7 Agonist)
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Caption: Lhc-165 activates TLR7 on antigen-presenting cells, initiating an anti-tumor immune

cascade.

Clinical Trial Design

This was a Phase I/Ib, open-label, multicenter, dose-escalation and expansion study
(NCT03301896). The primary objective was to determine the safety and tolerability of Lhc-165
as a single agent and in combination with spartalizumab.

Patient Population: Adult patients (=18 years) with advanced/metastatic solid tumors and an

ECOG performance status of 0-2 were eligible.

Study Arms:

e Arm 1 (Single Agent): Patients received Lhc-165 via intratumoral injection.

e Arm 2 (Combination Therapy): Patients received intratumoral Lhc-165 in combination with

intravenous spartalizumab.

Dose Escalation: A standard 3+3 dose-escalation design was utilized to determine the

maximum tolerated dose (MTD) and the recommended dose for expansion (RDE). Dose

escalation continued until dose-limiting toxicities (DLTs) were observed in at least two of three

to six patients at a given dose level.
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Experimental Workflow
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Caption: Overview of the patient journey and key stages in the Phase | clinical trial of Lhc-165.
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Quantitative Data Summary

Table 1. Dose Escalation and Patient Demographics

Lhc-165 Single Lhc-165 +
Parameter . Total
Agent Spartalizumab
Number of Patients 21 24 45
Median Age (years) 56 56 56
Lhc-165 Dose Range
_ 100 - 600 600 N/A
(1g, biweekly)
Spartalizumab Dose
N/A 400 N/A
(mg, Q4W)
Median Duration of 11.9 (Range: 4.0-
4.5 (Range: 1.1-25.0) 8 (Range: 2-129)
Exposure (weeks) 48.3)

Data compiled from published results of the LHC165X2101 trial.

Table 2: Safety and Tolerability Profile
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Adverse Event (AE)

Lhc-165 Single
Agent (n=21)

Lhc-165 +
Spartalizumab
(n=24)

Overall (n=45)

Information not

Information not

Any Drug-Related AE N N 22 (56%)
specified specified
Grade =3 Drug- Information not Information not
. . 2 (5%)
Related AEs specified specified
Pyrexia (10%), Pyrexia (26%),

Most Common AEs
(Any Grade)

Injection Site Reaction
(15%), Decreased
Appetite (10%), Chills
(5%)

Injection Site Reaction
(10.5%), Chills
(10.5%), Decreased
Appetite (5%)

Pyrexia (22.2%),
Pruritus (13.3%),
Chills (11.1%)

Dose-Limiting Toxicity
(DLT)

None reported

1 (Grade 3 reversible
pancreatitis at 400 pg
Lhc-165 dose)

1

Data compiled from published results of the LHC165X2101 trial.

Table 3: Pharmacokinetic and Efficacy Overview

Parameter

Value

Lhc-165 Peak Concentration (Tmax)

~1 hour post-injection

Lhc-165 Terminal Half-life (600 ug dose)

9.4 - 58.9 hours

Recommended Dose for Expansion (RDE)

600 pg Lhc-165 (biweekly) as single agent and
with 400 mg spartalizumab (Q4W)

Overall Response Rate (ORR) 6.7%
Disease Control Rate (DCR) 17.8%
Median Progression-Free Survival (PFS) 1.7 months

Data compiled from published results of the LHC165X2101 trial.
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Experimental Protocols

1. Pharmacokinetic (PK) Analysis
» Objective: To characterize the absorption, distribution, and elimination of Lhc-165 in serum.
» Methodology:

o Collect peripheral blood samples at pre-defined time points before and after Lhc-165
administration.

o Process blood samples to separate serum and store at -80°C until analysis.

o Quantify Lhc-165 concentrations in serum using a validated liquid chromatography-mass
spectrometry (LC-MS/MS) method.

o Calculate PK parameters including Cmax (maximum concentration), Tmax (time to
maximum concentration), and terminal half-life using non-compartmental analysis.

2. Pharmacodynamic (PD) and Biomarker Analysis

o Objective: To assess the biological activity of Lhc-165 by measuring changes in systemic
cytokines and the tumor immune microenvironment.

o Methodology:
o Systemic Cytokine Analysis:
» Collect peripheral blood at baseline and post-treatment.
= |solate plasma or serum.

» Measure levels of key cytokines (e.g., CXCL10, IFNy, IL-6) using a multiplex
immunoassay (e.g., Luminex).

o Tumor Biopsy Analysis:

» Obtain tumor biopsies at baseline and on-treatment.
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» Perform immunohistochemistry (IHC) to assess the infiltration of immune cells (e.qg.,
CD8+ T cells, CD68+ macrophages).

» Conduct tumoral RNA sequencing to analyze gene expression profiles related to T-cell
inflammation.

3. Safety and Tolerability Assessment

« Objective: To monitor and grade the severity of adverse events (AEs) and identify dose-
limiting toxicities (DLTS).

» Methodology:
o Monitor patients for AEs throughout the trial.
o Grade AEs according to the Common Terminology Criteria for Adverse Events (CTCAE).

o Define DLTs in the trial protocol, typically as specific Grade 3 or 4 toxicities occurring
within the first treatment cycle.

o A safety monitoring committee reviews all safety data to make decisions regarding dose
escalation.

4. Efficacy Evaluation
¢ Objective: To obtain a preliminary assessment of the anti-tumor activity of Lhc-165.
o Methodology:

o Perform tumor assessments (e.g., CT or MRI scans) at baseline and at regular intervals
during treatment.

o Evaluate tumor response using the Response Evaluation Criteria in Solid Tumors
(RECIST 1.12).

o Calculate Overall Response Rate (ORR), Disease Control Rate (DCR), and Progression-
Free Survival (PFS).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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